Allyl tetraisopropylphosphorodiamidite
Overview
Description
Synthesis Analysis
The synthesis of allyl tetraisopropylphosphorodiamidite involves several key reactions, including the use of allyl groups as protecting groups for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis. Manoharan et al. (2000) describe a process where the allyl group serves as a protective group, easily removable by nucleophiles under mild conditions, facilitating the synthesis of DNA and phosphorothioate oligomers with high efficiency and yield (Manoharan, Lu, Casper, & Just, 2000).
Molecular Structure Analysis
Research on the molecular structure of compounds related to allyl tetraisopropylphosphorodiamidite focuses on understanding the configurations and arrangements that contribute to their reactivity and properties. For instance, studies on modified (NHC)Pd(allyl)Cl complexes reveal how substitution at the terminal position of the allyl scaffold affects activation steps and catalytic activity, offering insights into the molecular structure's impact on chemical behavior (Marion et al., 2006).
Chemical Reactions and Properties
Allyl tetraisopropylphosphorodiamidite participates in various chemical reactions, including palladium-catalyzed allylic substitutions and cyclization reactions. For example, Konno et al. (2002) demonstrated the enantiospecific palladium-catalyzed allylic substitution reaction to synthesize gamma-fluoroalkylated allylic alcohol derivatives and amines, highlighting the compound's versatility in organic synthesis (Konno, Nagata, Ishihara, & Yamanaka, 2002).
Physical Properties Analysis
The physical properties of allyl tetraisopropylphosphorodiamidite, such as solubility, melting point, and stability, are crucial for its application in synthesis processes. While specific studies focusing solely on these properties are limited, the overall research on similar allyl compounds provides a foundation for understanding the physical characteristics that influence their use in chemical synthesis and reactions.
Chemical Properties Analysis
The chemical properties of allyl tetraisopropylphosphorodiamidite, including reactivity with different substrates, nucleophilic and electrophilic attack, and participation in coupling reactions, are central to its utility in organic chemistry. The work by Manabe and Kobayashi (2003) on allylic substitution in water showcases the compound's reactivity and potential for creating diverse chemical structures (Manabe & Kobayashi, 2003).
Scientific Research Applications
DNA Sequencing by Synthesis Allyl Tetraisopropylphosphorodiamidite is used in the design of chemically cleavable fluorescent nucleotides for DNA sequencing by synthesis. A novel labeling system using an allyl group modifies nucleotides, creating a reversible terminator for efficient sequencing processes (Bi, Kim, & Ju, 2006).
Protein Modification and Fluorescence Tagging The compound is instrumental in protein allylation and subsequent fluorophore targeting. It facilitates the modification of arginine residues and leads to the formation of protein-attached fluorescent products, useful in biological research (Zhang et al., 2013).
Catalysis and Nucleophilic Fluorination It plays a role in transition metal-catalyzed transformations, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. This is crucial for synthesizing compounds with enhanced properties and for applications in PET imaging (Hollingworth & Gouverneur, 2012).
Catalytic Asymmetric Allylation The compound is significant in enantioselective allylation, particularly in the synthesis of chiral homoallylic alcohols and amines, which are building blocks in natural product and pharmaceutical synthesis (Huo et al., 2014).
Synthesis of Allylic Alcohols and Amines It facilitates the synthesis of gamma-fluoroalkylated allylic alcohols and amines, contributing to the development of diverse organic compounds (Konno et al., 2002).
Allylic Substitution Reactions in Water The compound enables allylic substitution reactions in water, contributing to greener and more sustainable chemical processes (Manabe & Kobayashi, 2003).
Development of P-Chiral Phosphorodiamidite Ligands Its application in the development of P-chiral phosphorodiamidite ligands for asymmetric allylic etherification enhances the synthesis of enantiomerically enriched compounds (Kimura & Uozumi, 2007).
Hydrolysis Studies in Chemistry Allyl Tetraisopropylphosphorodiamidite is also used in the study of hydrolysis reactions, particularly in understanding the mechanisms of herbicide degradation (Bezemer & Rutan, 2001).
Biosynthesis Research It contributes to biosynthesis research, specifically in the study of allylmalonyl-CoA extender units for polyketide synthases, illuminating pathways for creating novel compounds (Mo et al., 2011).
Minimal Chemical Handles for Bioorthogonal Labeling The compound assists in creating minimal, unstrained chemical handles for bioorthogonal labeling in live cells, which is pivotal in biological and medical imaging (Oliveira et al., 2016).
Innovative Applications in Pharmacology It finds innovative applications in pharmacology, such as in the study of insulin resistance and oxidative stress, contributing to our understanding of phytochemical effects in medical conditions (Şahin et al., 2019).
Facilitating Chemical Bond Formations The compound is crucial in facilitating C-C, C-N, and C-O bond formations through transition metal-catalyzed allylic substitution reactions (Butt & Zhang, 2015).
Safety And Hazards
ATID is classified as an eye and skin irritant. Proper handling and protective measures are essential.
Future Directions
Researchers continue to explore ATID’s applications in nucleic acid chemistry, drug development, and other synthetic endeavors. Further investigations may uncover novel reactions or modifications that enhance its utility.
properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399404 | |
Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl tetraisopropylphosphorodiamidite | |
CAS RN |
108554-72-9 | |
Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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